molecular formula C14H10F2 B1596802 [(E)-1,2-Difluoro-2-phenylethenyl]benzene CAS No. 20488-54-4

[(E)-1,2-Difluoro-2-phenylethenyl]benzene

Cat. No.: B1596802
CAS No.: 20488-54-4
M. Wt: 216.22 g/mol
InChI Key: VIWUJKBBJRFTMC-BUHFOSPRSA-N
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Description

[(E)-1,2-Difluoro-2-phenylethenyl]benzene is an organic compound characterized by the presence of two fluorine atoms and a phenyl group attached to an ethylene backbone. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it a valuable building block in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially involving threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can be involved in various metabolic pathways, potentially interacting with various enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be localized to specific compartments or organelles within the cell, potentially involving targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1,2-Difluoro-2-phenylethenyl]benzene typically involves the reaction of appropriate fluorinated precursors with benzene derivatives under controlled conditions. One common method includes the use of fluorinated alkenes in a coupling reaction with benzene, facilitated by catalysts such as palladium or nickel complexes. The reaction conditions often require an inert atmosphere, elevated temperatures, and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

[(E)-1,2-Difluoro-2-phenylethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Nitro-substituted derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-1,2-Difluoro-2-phenylethenyl]benzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atoms enhance the compound’s stability and influence its interactions with other molecules, making it particularly valuable in applications requiring high precision and stability .

Properties

IUPAC Name

[(E)-1,2-difluoro-2-phenylethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWUJKBBJRFTMC-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20488-54-4
Record name NSC42791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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